molecular formula C20H22FN3O2S B4325962 4-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-1-CARBOTHIOAMIDE

4-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-1-CARBOTHIOAMIDE

Cat. No.: B4325962
M. Wt: 387.5 g/mol
InChI Key: OSTOITBSNXQUSH-UHFFFAOYSA-N
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Description

4-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-1-CARBOTHIOAMIDE is a complex organic compound that features a benzodioxole moiety, a fluorophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-1-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various halogenated compounds, amines, and thiocarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

4-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-1-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, fluorophenyl compounds, and piperidine-based molecules. Examples include:

Uniqueness

The uniqueness of 4-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-1-CARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylamino)-N-[(4-fluorophenyl)methyl]piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S/c21-15-3-1-14(2-4-15)12-22-20(27)24-9-7-16(8-10-24)23-17-5-6-18-19(11-17)26-13-25-18/h1-6,11,16,23H,7-10,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTOITBSNXQUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC3=C(C=C2)OCO3)C(=S)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-1-CARBOTHIOAMIDE
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4-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-1-CARBOTHIOAMIDE
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4-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-1-CARBOTHIOAMIDE
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4-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-1-CARBOTHIOAMIDE
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4-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-1-CARBOTHIOAMIDE
Reactant of Route 6
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4-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-[(4-FLUOROPHENYL)METHYL]PIPERIDINE-1-CARBOTHIOAMIDE

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